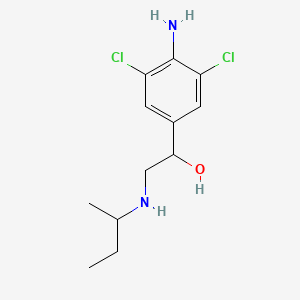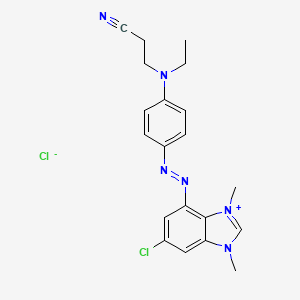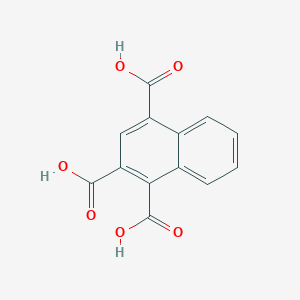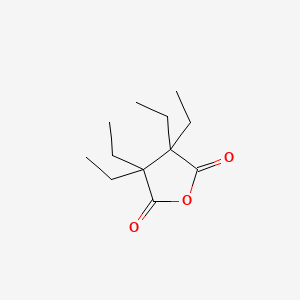
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is a complex chemical compound with significant applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide typically involves the reaction of 2-chloroethylamine with a phosphorus-containing precursor under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the oxazaphosphorine ring. The final product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, advanced purification methods, including distillation and filtration, are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.
Substitution: The compound can undergo substitution reactions where the chloroethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of key enzymes and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2H-1,3,2-Oxazaphosphorine-3(4H)-acetamide: Another phosphorus-containing compound with similar structural features.
2H-1,3,2-Oxazaphosphorine-3(4H)-ethanol: A related compound with an ethanol group instead of a propanol group.
Uniqueness
2H-1,3,2-Oxazaphosphorine-3(4H)-propanol, dihydro-2-(bis(2-chloroethyl)amino)-, methanesulfonate (ester), 2-oxide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
Propiedades
Número CAS |
37752-28-6 |
|---|---|
Fórmula molecular |
C11H23Cl2N2O5PS |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
3-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]propyl methanesulfonate |
InChI |
InChI=1S/C11H23Cl2N2O5PS/c1-22(17,18)20-11-3-7-14-6-2-10-19-21(14,16)15(8-4-12)9-5-13/h2-11H2,1H3 |
Clave InChI |
BUMJLYRPNLZBCW-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCCCN1CCCOP1(=O)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Trichloro[(3-methylphenyl)methyl]silane](/img/structure/B14681175.png)








